Casopitant Mesylate: A Technical Deep Dive into NK1 Receptor Antagonism
Casopitant Mesylate: A Technical Deep Dive into NK1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casopitant (encoded as GW679769) is a potent and selective, orally bioavailable antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor's endogenous ligand, Substance P, is a key neuropeptide implicated in the pathophysiology of emesis, pain, and inflammation. By competitively blocking the binding of Substance P, Casopitant effectively attenuates the downstream signaling cascades that mediate these responses. This technical guide provides a comprehensive overview of Casopitant Mesylate, with a focus on its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation. The information is intended for researchers, scientists, and professionals involved in drug development and related fields. Although development for chemotherapy-induced nausea and vomiting (CINV) was discontinued by GlaxoSmithKline, the extensive data gathered on Casopitant remains a valuable resource for understanding NK1 receptor pharmacology.
Mechanism of Action: NK1 Receptor Antagonism
Casopitant is a non-peptide, competitive antagonist of the human NK1 receptor. Its high affinity for the NK1 receptor prevents the binding of Substance P, an undecapeptide of the tachykinin family. Substance P is found in high concentrations in neurons of the vagal afferent fibers that innervate the nucleus tractus solitarii and the area postrema in the brainstem, which contains the chemoreceptor trigger zone.[1] Chemotherapeutic agents can induce the release of Substance P, which then binds to NK1 receptors to trigger the vomiting reflex.[1] Casopitant's blockade of this interaction is the primary mechanism for its antiemetic effects.
NK1 Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq protein subunit. Upon Substance P binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to neuronal excitation and the transmission of emetic signals. There is also evidence to suggest that the NK1 receptor can couple to Gαs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).
Quantitative Data
In Vitro Binding Affinity
Casopitant demonstrates high affinity for the human NK1 receptor. The binding affinity is typically determined through radioligand binding assays.
| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Casopitant | Human NK1 | Radioligand Binding | 0.08 | 0.1 - 1.0 | [2] |
| Metabolite M1 (hydroxylated) | Ferret NK1 | Radioligand Binding | - | Similar to Casopitant | [3] |
| Metabolite M2 (ketone) | Ferret NK1 | Radioligand Binding | - | Similar to Casopitant | [3] |
Preclinical Pharmacokinetics
The pharmacokinetic profile of Casopitant has been evaluated in several preclinical species.
| Species | Route | Tmax (h) | Cmax (ng/mL) | Half-life (h) | AUC (ng·h/mL) | Reference |
| Ferret | i.p. | ~2 | ~Plasma & Brain conc. equal | - | - | [3] |
| Mouse | Oral | 0.5 - 2 | - | - | - | [4] |
| Rat | Oral | 0.5 - 2 | - | - | - | [4] |
| Dog | Oral | 0.5 - 2 | - | - | - | [4] |
Human Pharmacokinetics
Following oral administration in humans, Casopitant is well absorbed. It is extensively metabolized, primarily through oxidation and N-deacetylation. The major circulating metabolites are a hydroxylated derivative (M13) and a deacetylated and oxidized metabolite (M12).[5] Elimination is predominantly through the feces.[5]
| Parameter | Value | Reference |
| Absorption | Nearly complete after oral administration | [5] |
| Metabolism | Extensive, primarily hepatic | [5] |
| Major Metabolites | M13 (hydroxylated), M12 (deacetylated and oxidized) | [5] |
| Elimination | Primarily fecal | [5] |
| Urinary Excretion | < 8% | [5] |
Clinical Efficacy in CINV
Casopitant has demonstrated significant efficacy in preventing both acute and delayed CINV in Phase II and III clinical trials when added to standard therapy (a 5-HT3 receptor antagonist and dexamethasone).
Table 2.4.1: Phase II Trial Results in Moderately Emetogenic Chemotherapy (MEC)
| Treatment Arm (plus Ondansetron/Dexamethasone) | Complete Response (Overall) | No Emesis (Overall) | No Significant Nausea (Overall) | Reference |
| Placebo | 69.4% | - | 71-72% | [4] |
| Casopitant 50 mg (Days 1-3) | 80.8% | 84-90% | 71-72% | [4] |
| Casopitant 100 mg (Days 1-3) | 78.5% | 84-90% | 71-72% | [4] |
| Casopitant 150 mg (Days 1-3) | 84.2% | 84-90% | 71-72% | [4] |
| Casopitant 150 mg (Day 1 only) | 79.2% | 84-90% | 71-72% | [4] |
Table 2.4.2: Phase III Trial Results in Highly Emetogenic Chemotherapy (HEC)
| Treatment Arm (plus Ondansetron/Dexamethasone) | Complete Response (Overall) | Complete Response (Acute) | Complete Response (Delayed) | Reference |
| Placebo | 66% | 81% | 68% | [2] |
| Casopitant 150 mg PO (Day 1) | 86% | 93% | 87% | [2] |
| Casopitant 90 mg IV (Day 1) + 50 mg PO (Days 2-3) | 80% | 90% | 81% | [2] |
Table 2.4.3: Phase III Trial Results in Moderately Emetogenic Chemotherapy (MEC)
| Treatment Arm (plus Ondansetron/Dexamethasone) | Complete Response (Overall) | No Emesis (Overall) | No Vomiting (Overall) | Reference |
| Placebo | 59% | 64% | - | [5] |
| Casopitant 150 mg PO (Day 1) | 73% | 78% | - | [5] |
| Casopitant 150 mg PO (Day 1) + 50 mg PO (Days 2-3) | 73% | 78% | - | [5] |
| Casopitant 90 mg IV (Day 1) + 50 mg PO (Days 2-3) | 74% | 79% | - | [5] |
Experimental Protocols
NK1 Receptor Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of a compound for the NK1 receptor.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the NK1 receptor (e.g., CHO cells transfected with the human NK1 receptor) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled Substance P (e.g., [¹²⁵I]-Substance P), and varying concentrations of Casopitant.
-
Incubation: Incubate the mixture for a defined period (e.g., 60-90 minutes) at room temperature to allow binding to reach equilibrium.
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Casopitant concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of Casopitant that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Cisplatin-Induced Emesis Model in Ferrets
The ferret is a well-established animal model for studying emesis due to its robust vomiting reflex.
Methodology:
-
Animal Acclimation: Male ferrets are individually housed and acclimated to the experimental conditions and observation cages for several days prior to the study.
-
Fasting: Animals are typically fasted overnight before the administration of cisplatin, with water provided ad libitum.
-
Drug Administration: Casopitant (or vehicle control) is administered at a predetermined time before the emetogen. The route of administration can be oral or parenteral.
-
Emetogen Challenge: Cisplatin is administered, typically via the intraperitoneal (i.p.) route, at a dose known to reliably induce emesis (e.g., 5-10 mg/kg).
-
Observation: The animals are observed continuously for a set period (e.g., 4 hours for acute emesis, and at regular intervals for up to 72 hours for delayed emesis).
-
Data Collection: The number of retches (rhythmic, spasmodic contractions of the abdominal muscles without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) are recorded.
-
Data Analysis: The antiemetic efficacy of Casopitant is determined by comparing the number of emetic episodes in the drug-treated group to the vehicle-treated control group. A significant reduction in the number of retches and vomits indicates an antiemetic effect.
Conclusion
Casopitant Mesylate is a well-characterized, high-affinity NK1 receptor antagonist with demonstrated efficacy in preclinical models and human clinical trials for the prevention of chemotherapy-induced nausea and vomiting. The data presented in this technical guide highlight its potent mechanism of action and provide a quantitative basis for its pharmacological effects. While its commercial development for CINV has been halted, the extensive research conducted on Casopitant continues to be a valuable asset for the scientific community, offering important insights into the role of the Substance P/NK1 receptor system in emesis and other physiological processes. The detailed experimental protocols provided herein serve as a practical resource for researchers investigating novel NK1 receptor antagonists and related therapeutic targets.
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic disposition of casopitant, a potent neurokinin-1 receptor antagonist, in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disposition and metabolism of radiolabeled casopitant in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
